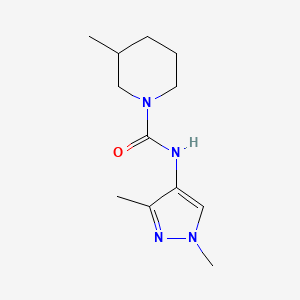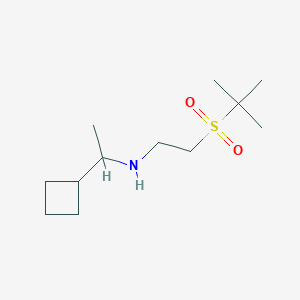![molecular formula C13H25NO3 B6638436 3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol](/img/structure/B6638436.png)
3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol, also known as TOMO, is a synthetic compound that has been extensively studied for its potential scientific applications.
Wirkmechanismus
The mechanism of action of 3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol is not fully understood, but it is believed to interact with cell membranes and alter their properties. 3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol has been shown to increase the fluidity of membranes and disrupt their structure, which may lead to changes in cell signaling and function.
Biochemical and Physiological Effects:
3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol has been shown to have minimal toxicity and is well-tolerated in animal studies. It has been shown to accumulate in certain tissues, such as the liver and spleen, and is slowly eliminated from the body. 3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol has been shown to have antioxidant properties and may have potential as a therapeutic agent for oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol has several advantages for lab experiments, including its high purity and stability, and its ability to encapsulate hydrophobic drugs. However, 3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol is relatively expensive to synthesize and may not be suitable for large-scale experiments. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for 3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol research, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential as a therapeutic agent for oxidative stress-related diseases. In addition, 3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol may have potential as a contrast agent for specific tissues in medical imaging and as a building block for the synthesis of other compounds. Further studies are needed to fully understand the potential applications of 3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol in scientific research.
Synthesemethoden
3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol is synthesized by reacting 3-hydroxytetrahydrofuran with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of a base. The resulting compound is then reacted with 3-aminomethyltetrahydrofuran to produce 3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol. The synthesis method has been optimized to produce high yields of 3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol with minimal impurities.
Wissenschaftliche Forschungsanwendungen
3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol has been studied for its potential as a drug delivery system, as it can encapsulate hydrophobic drugs and target specific cells. It has also been studied for its potential as a contrast agent in medical imaging, as it has a high affinity for certain tissues. In addition, 3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol has been studied for its potential as a catalyst for chemical reactions and as a building block for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
3-[[(2,2,5,5-tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-11(2)7-10(12(3,4)17-11)14-8-13(15)5-6-16-9-13/h10,14-15H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHPDPYHLXVQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NCC2(CCOC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone](/img/structure/B6638361.png)
![3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B6638362.png)

![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)

![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)
![[1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)
![4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol](/img/structure/B6638416.png)
![4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol](/img/structure/B6638424.png)


![3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol](/img/structure/B6638446.png)